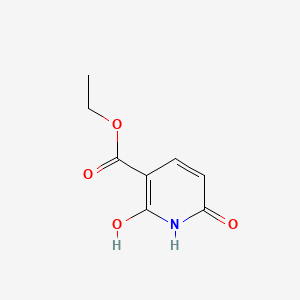

Ethyl 2,6-dihydroxynicotinate

Description

Contextualizing Pyridine (B92270) Derivatives in Chemical Research

Pyridine and its derivatives represent a cornerstone in the field of heterocyclic chemistry, with their applications spanning a wide array of scientific and industrial domains. biosynth.comnih.gov The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is structurally analogous to benzene (B151609) and exhibits aromatic character. nih.gov This inherent aromaticity, coupled with the presence of the heteroatom, imparts unique reactivity and physical properties to these compounds. bldpharm.com

In the realm of drug discovery and medicinal chemistry, the pyridine scaffold is considered a "privileged structure" due to its frequent appearance in the molecular framework of numerous therapeutic agents. biosynth.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, which can influence the solubility and bioavailability of drug molecules. chemicalbook.com Furthermore, the pyridine ring can be readily functionalized at various positions, allowing for the systematic modification of a molecule's steric and electronic properties to optimize its biological activity. bldpharm.com Beyond pharmaceuticals, pyridine derivatives are integral to the development of agrochemicals, such as herbicides and insecticides, and find use in the synthesis of dyes and as ligands in coordination chemistry. biosynth.com

The Role of Dihydroxynicotinates as Research Scaffolds

Within the broad class of pyridine derivatives, dihydroxynicotinates, and specifically their ester forms like Ethyl 2,6-dihydroxynicotinate, serve as valuable research scaffolds. A scaffold, in a chemical context, refers to a core molecular structure upon which various functional groups can be systematically added to generate a library of related compounds. chemicalbook.com This approach is fundamental to structure-activity relationship (SAR) studies, where the goal is to understand how different chemical modifications impact a molecule's biological or material properties.

Dihydroxynicotinates are particularly useful as scaffolds due to the presence of multiple reactive sites. The hydroxyl groups can undergo a variety of chemical transformations, including etherification and esterification, while the ester group can be hydrolyzed or converted to other functional groups. This multi-functionality allows for the divergent synthesis of a wide range of more complex molecules. For instance, the related compound, Ethyl 4,6-dihydroxynicotinate, has been utilized as a reactant in the synthesis of pyridazinopyrimidinone and pyridopyrimidinone derivatives, which have been investigated as potential inhibitors of enzymes like PDE5. echemi.com This highlights the role of dihydroxynicotinate scaffolds as key building blocks in the construction of novel compounds with potential therapeutic applications.

The chemical properties of this compound, including its potential for tautomerism, further enhance its utility as a research scaffold. Tautomers are isomers of a compound that readily interconvert, and in the case of hydroxypyridines, this typically involves the migration of a proton between the oxygen and nitrogen atoms, leading to an equilibrium between the hydroxy-pyridine and pyridone forms. researchgate.netglpbio.com This dynamic equilibrium can influence the compound's reactivity and its interactions with biological targets, making it an interesting subject of study in its own right.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are tabulated below.

| Property | Value | Source |

| CAS Number | 40975-40-4 | bldpharm.com |

| Molecular Formula | C₈H₉NO₄ | bldpharm.com |

| Molecular Weight | 183.16 g/mol | bldpharm.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-hydroxy-6-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-2-13-8(12)5-3-4-6(10)9-7(5)11/h3-4H,2H2,1H3,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYOVEKUWSKJFRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

General Synthetic Strategies for Ethyl 2,6-Dihydroxynicotinate

The construction of the substituted pyridine (B92270) core of nicotinate (B505614) derivatives is a central theme in heterocyclic chemistry. beilstein-journals.org Traditional and widely utilized methods often involve condensation reactions. For instance, the Hantzsch pyridine synthesis and the Chichibabin pyridine synthesis are foundational techniques that rely on the condensation of carbonyl compounds with amines. beilstein-journals.org

A common and established route for preparing Ethyl 4,6-dihydroxynicotinate, a positional isomer of the title compound, involves the reaction of specific precursors. One such method uses raw materials like Diethyl 1,3-acetonedicarboxylate, ammonium (B1175870) hydroxide, and triethyl orthoformate. chemicalbook.com These general condensation strategies provide a reliable foundation for accessing the core nicotinate structure.

Various synthetic routes have been developed for substituted nicotinates, often involving cyclization reactions. These can include transition metal-catalyzed [4+2], [2+2+2], and [3+3] cyclizations, as well as multicomponent reactions that build the pyridine ring in a single step. beilstein-journals.org

Advanced Synthetic Approaches and Chemo-selectivity

To improve upon classical methods, chemists have developed advanced synthetic strategies that offer benefits such as enhanced reaction rates, higher yields, and improved selectivity.

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis, providing an alternative to traditional metal-based catalysts. cam.ac.ukmdpi.com This approach is particularly valuable for creating chiral molecules with high enantioselectivity. cam.ac.uk While proline-based organocatalytic systems are well-studied, issues like poor solubility have led to the development of more soluble alternatives, such as 5-pyrrolidin-2-yltetrazole. cam.ac.uk This catalyst has proven effective in various asymmetric reactions, including Mannich-type additions and Michael additions. cam.ac.uk

In the context of nicotinate-related structures, organocatalysis offers a promising route for synthesizing chiral building blocks. mdpi.com For example, organocatalytic asymmetric assembly reactions, such as intermolecular Michael-Henry reactions, have been used to create complex carbohydrate derivatives from simple starting materials. nih.gov Similarly, highly enantioselective Friedel–Crafts reactions catalyzed by chiral phosphoric acids have been developed to produce heterotricyclic triarylmethanes containing chiral pyrrole (B145914) moieties. rsc.org These principles could be applied to generate chiral derivatives of this compound.

Microwave-assisted synthesis is a "green chemistry" technique recognized for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comresearchgate.net The rapid, internal heating of the reaction mixture is achieved by the direct coupling of microwave energy with polar molecules in the sample. anton-paar.com This allows for reaching temperatures far beyond the solvent's boiling point in sealed vessels, dramatically reducing reaction times from hours to minutes. anton-paar.com

This technique has been successfully applied to the synthesis of a wide array of N-heterocycles. anton-paar.comomicsonline.org For instance, the synthesis of dihydropyrimidone derivatives via the Biginelli reaction, a multicomponent condensation, has been significantly accelerated using microwave irradiation, increasing both the rate and the yield of the product. omicsonline.org Microwave heating has also been employed in the one-step synthesis of molybdenum and tungsten carbonyl complexes and various iron complexes, again with substantial reductions in reaction time. mdpi.com

| Reaction Type | Conventional Method Time | Microwave-Assisted Time | Reference |

|---|---|---|---|

| Biginelli Condensation | ~2 hours (reflux) | 12 minutes | sphinxsai.com |

| Hantzsch Dihydropyridine Synthesis | 3 hours (reflux) | 15 minutes | sphinxsai.com |

| Synthesis of 2,3-Diphenyl quinoxaline | 1 hour (reflux) | 7 minutes | sphinxsai.com |

| Metal Complex Synthesis (Schiff Bases) | 6-10 hours (reflux) | 7-10 minutes | mdpi.com |

Cyclization reactions are fundamental to forming the pyridine ring of nicotinate compounds. Strategies often involve intramolecular cyclization, where a linear precursor folds to form the ring. nih.gov One plausible mechanism for forming substituted nicotinates involves an Aldol-type addition and dehydration, followed by intramolecular cyclization and re-aromatization. nih.gov Copper-catalyzed cyclization of oxime esters has also been reported as a method to access 2-aminonicotinonitriles. acs.org

Ring expansion reactions represent a more advanced strategy for synthesizing medium-sized rings and macrocycles, often avoiding the need for high-dilution conditions. rsc.orgwhiterose.ac.uk These cascade reactions can produce large rings through a series of rearrangements that proceed via smaller, more easily formed ring intermediates. rsc.org For example, an efficient synthesis of oxazoline (B21484) derivatives has been developed through the electrophilic ring expansion of aziridines induced by alkoxycarbonylketenes, which are generated from diazo esters under microwave heating. nih.gov While not directly reported for this compound, these cascade ring expansion concepts offer a modern approach to constructing complex cyclic systems. whiterose.ac.uk

Precursor Chemistry and Intermediate Transformations

The synthesis of this compound relies on specific starting materials and proceeds through key intermediates. For the related isomer, Ethyl 4,6-dihydroxynicotinate, a common precursor is Diethyl 1,3-acetonedicarboxylate. chemicalbook.com The synthesis of 2,6-dihydroxynicotinic acid (2,6-DHNA), a closely related intermediate, is of interest in the study of nicotinic acid metabolism by bacteria, as this compound is not commercially available and must be synthesized for research purposes. digitellinc.com

In some synthetic pathways, nicotinate esters themselves serve as intermediates. For example, a process has been described where methyl 4,6-dihydroxynicotinate is heated in phosphoric acid, leading to the formation of 4,6-dihydroxynicotinic acid as a white precipitate, which is then further transformed. google.comgoogle.com This highlights the role of both the ester and the carboxylic acid forms as key intermediates in the synthesis of more complex molecules. google.com

Derivatization Strategies for Structural Modification

This compound and its isomers are versatile intermediates used for further structural modification to produce a range of other compounds. The hydroxyl groups on the pyridine ring are common sites for chemical reactions.

For instance, Ethyl 4,6-dihydroxynicotinate is a documented precursor for synthesizing chlorinated derivatives. chemicalbook.comchemsrc.com It can be converted into Ethyl 4,6-dichloronicotinate, which can then be further reacted with nucleophiles like methylamine (B109427) to yield compounds such as Ethyl 6-chloro-4-(methylamino)nicotinate. chemsrc.com These transformations demonstrate the utility of dihydroxynicotinates as building blocks for creating more complex substituted pyridines. Ethyl 4,6-dihydroxynicotinate has also been used as a reactant in the synthesis of pyridazinopyrimidinone and pyridopyrimidinone derivatives. chemicalbook.com

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| Ethyl 4,6-dihydroxynicotinate | Phosphorus oxychloride (POCl₃) | Ethyl 4,6-dichloronicotinate | chemsrc.com |

| Ethyl 4,6-dichloronicotinate | Methylamine | Ethyl 6-chloro-4-(methylamino)nicotinate | chemsrc.com |

| Ethyl 4,6-dihydroxynicotinate | Various (multi-step synthesis) | Pyridazinopyrimidinone derivatives | chemicalbook.com |

Ester Modifications

The ethyl ester group of this compound can be readily modified to yield other functional derivatives, such as carboxylic acids, amides, and hydrazides. These transformations are standard procedures in organic synthesis and expand the synthetic utility of the parent molecule.

One common modification is the conversion of the ethyl ester into a hydrazide. This is typically achieved by reacting the ester with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol (B145695). The resulting nicotinoyl hydrazides are key intermediates for synthesizing various heterocyclic compounds. For instance, studies on related ethyl nicotinate derivatives have shown that the reaction with hydrazine hydrate in refluxing ethanol effectively produces the corresponding acid hydrazides. jst.go.jp These hydrazides can then be condensed with substituted aromatic aldehydes to form N-acylarylhydrazone derivatives. jst.go.jp

The general scheme for the formation of a nicotinoyl hydrazide from an ethyl nicotinate derivative is as follows:

Reactants : Ethyl nicotinate derivative, Hydrazine Hydrate (N₂H₄·H₂O)

Solvent : Ethanol (C₂H₅OH)

Conditions : Reflux

This reaction is confirmed by spectroscopic methods. In the infrared (IR) spectra, the formation of the hydrazide is indicated by the appearance of bands corresponding to the amide carbonyl group in the range of 1639–1697 cm⁻¹. jst.go.jp

Another fundamental ester modification is hydrolysis, which converts the ethyl ester back to the corresponding carboxylic acid. While not extensively detailed for this compound in the provided sources, this is a standard reaction, typically carried out under acidic or basic conditions. The resulting 2,6-dihydroxynicotinic acid is itself a valuable precursor for other transformations, such as decarboxylation or further functionalization. google.com

| Modification | Reagents | Product Class | Significance |

| Hydrazinolysis | Hydrazine Hydrate | Nicotinoyl Hydrazide | Key intermediate for N-acylhydrazones and other heterocycles. jst.go.jp |

| Hydrolysis | Acid or Base (e.g., NaOH) | Carboxylic Acid | Precursor for other functional groups and derivatives. google.com |

| Transesterification | Different Alcohol (e.g., Methanol) | Different Ester (e.g., Methyl Ester) | Alters solubility and reactivity. |

Halogenation at Pyridine Ring Positions (e.g., chloro, iodo)

The pyridine ring of this compound is susceptible to electrophilic substitution reactions, including halogenation. The introduction of halogen atoms such as chlorine and iodine can significantly alter the electronic properties and biological activity of the molecule, and provides a handle for further cross-coupling reactions.

Chlorination: The synthesis of Ethyl 2-chloro-4,6-dihydroxynicotinate has been reported, demonstrating that chlorination of the dihydroxynicotinate ring system is feasible. activate-scientific.comfluorochem.co.uk While the specific conditions for the chlorination of this compound are not detailed in the search results, related syntheses often employ standard chlorinating agents.

Iodination: Iodination of similar nicotinic acid derivatives is a well-documented process. For example, the synthesis of Methyl 4,6-dihydroxy-5-iodonicotinate typically involves the direct iodination of a nicotinic acid precursor, followed by esterification. The reaction often uses iodine in the presence of an oxidizing agent to generate the electrophilic iodine species required for substitution onto the electron-rich pyridine ring. The iodine atom can enhance binding to biological targets through halogen bonding. The synthesis of Methyl 6-hydroxy-5-iodonicotinate further illustrates this synthetic route.

The position of halogenation is directed by the existing substituents on the pyridine ring. The hydroxyl groups are strongly activating and direct incoming electrophiles to the ortho and para positions.

| Halogen | Example Compound | CAS Number | Typical Synthetic Route |

| Chlorine | Ethyl 2-chloro-4,6-dihydroxynicotinate | 70180-38-0 | Direct chlorination of the parent compound. activate-scientific.comfluorochem.co.uk |

| Iodine | Methyl 4,6-dihydroxy-5-iodonicotinate | 1190198-28-7 | Iodination of the nicotinic acid derivative followed by esterification. |

| Iodine | Methyl 6-hydroxy-5-iodonicotinate | 885950-46-9 | Iodination of the corresponding hydroxynicotinic acid. |

Introduction of Other Functional Groups (e.g., nitro, methyl)

Beyond halogenation, other functional groups can be introduced onto the pyridine ring to further diversify the chemical space of this compound derivatives.

Nitration: The introduction of a nitro (–NO₂) group is a common electrophilic aromatic substitution. The synthesis of Methyl 4,6-dihydroxy-5-nitronicotinate highlights the feasibility of this reaction. smolecule.com Direct nitration can be achieved using nitric acid under controlled conditions. smolecule.com The nitro group is strongly deactivating, which can influence subsequent reactions, but it can also be reduced to an amino group, providing a route to a different class of derivatives. smolecule.com For example, the nitration of 2,4-dihydroxypyridine (B17372) to yield 2,4-dihydroxy-3-nitropyridine (B116508) is achieved by reacting it with nitric acid in the presence of acetic acid after the initial synthesis. google.com

Methylation: The introduction of methyl (–CH₃) groups onto the aromatic ring is typically accomplished through Friedel-Crafts alkylation or by using organometallic reagents. While direct methylation of this compound was not explicitly found, the principles of electrophilic aromatic substitution suggest it is possible. The hydroxyl groups on the ring are activating, which would facilitate such a reaction. masterorganicchemistry.com However, the specific reaction conditions would need to be carefully controlled to avoid side reactions. The naming convention for such a product would follow standard IUPAC rules, for instance, ethyl 2,6-dihydroxy-5-methylnicotinate. chemguide.co.uk

| Functional Group | Example Compound | CAS Number | Typical Synthetic Route |

| Nitro | Methyl 4,6-dihydroxy-5-nitronicotinate | 89247-04-1 | Direct nitration using nitric acid. smolecule.com |

| Methyl | (Hypothetical) Ethyl 2,6-dihydroxy-5-methylnicotinate | N/A | Friedel-Crafts alkylation or other methylation methods. masterorganicchemistry.com |

Structure Activity Relationship Sar Studies

Positional Substitution Effects on Molecular Interactions

The arrangement of substituents on the pyridine (B92270) ring of ethyl 2,6-dihydroxynicotinate is critical in defining its molecular interactions. The specific placement of the hydroxyl groups at positions 2 and 6, and the ethyl ester at position 3, dictates the molecule's electronic and steric properties, which in turn affect how it binds to target proteins.

Research into substituted aromatic systems indicates that the position of a substituent significantly influences intermolecular forces. For instance, studies on substituted benzenes have shown that electron-donating groups (like -OH) and electron-accepting groups (like -NO2 or halogens) have different effects depending on their location. nih.gov When substituents are placed in a way that enhances electrostatic interactions, the stability of the complex can be increased. nih.gov In the case of this compound, the hydroxyl groups are key hydrogen bond donors. Their positions at C2 and C6 allow for specific interactions with amino acid residues in a receptor's binding pocket.

Influence of Functional Groups on Target Binding

The functional groups of this compound, namely the two hydroxyl groups and the ethyl ester, are pivotal for its binding to biological targets.

The hydroxyl (-OH) groups at positions 2 and 6 are potent hydrogen bond donors and acceptors. nih.gov Hydrogen bonding is a fundamental interaction in molecular recognition and plays a significant role in the binding of ligands to proteins. chemrxiv.org These hydroxyl groups can form strong hydrogen bonds with the active sites of enzymes or receptors, which can modulate their biological activity. The ability of these groups to participate in hydrogen bonding enhances the compound's polarity and can contribute to its solubility in aqueous environments, although this may also reduce its ability to permeate cell membranes.

Comparative SAR Analysis with Related Nicotinate (B505614) Esters

To further understand the SAR of this compound, it is useful to compare it with related nicotinate esters that have different substituents.

The change from a methyl to an ethyl ester can have a noticeable impact on a compound's properties. In a comparison of methyl and ethyl 6-hydroxy-5-iodonicotinate, the ethyl ester variant has a higher molecular weight and generally exhibits lower solubility in polar solvents due to the longer alkyl chain. While the reactivity at other positions on the ring is expected to be similar, the kinetics of ester hydrolysis may differ. For this compound, the ethyl ester would confer slightly greater lipophilicity than a hypothetical mthis compound. This could influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity for certain targets where hydrophobic interactions are important.

Table 1: Comparison of Methyl and Ethyl Ester Analogues of a Related Hydroxynicotinate

| Property | Methyl 6-hydroxy-5-iodonicotinate | Ethyl 6-hydroxy-5-iodonicotinate |

| Molecular Formula | C₇H₆INO₃ | C₈H₈INO₃ |

| Molecular Weight ( g/mol ) | Not specified in provided text | 293.06 |

| Key Differences | Reference compound | Increased molecular weight by ~14 g/mol , lower solubility in polar solvents. |

Data inferred from a comparative analysis of related compounds.

The introduction of halogens onto the nicotinate scaffold can significantly alter a compound's electronic properties and its potential for intermolecular interactions. Halogens are electron-withdrawing and can increase the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. For instance, in 2,6-dichloronicotinic acid esters, the chlorine at the 6-position is found to be more reactive towards nucleophilic substitution. nih.gov

Halogen atoms can also participate in halogen bonding, a non-covalent interaction with a nucleophilic atom, which can contribute to binding affinity at a target site. cambridgemedchemconsulting.com A comparative analysis of chlorinated niclosamide (B1684120) derivatives, which share a substituted aromatic ring structure, showed that the position and number of chloro- and other substituents significantly impacted their cytotoxicity and inhibitory activity against various biological targets. nih.gov Therefore, introducing a halogen, such as chlorine, to the this compound backbone would be expected to modulate its biological activity through both electronic and specific bonding effects.

Table 2: Properties of a Halogenated Nicotinate Analogue

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| Methyl 6-chloro-5-ethyl-2-iodonicotinate | C₉H₉ClINO₂ | 325.53 | Contains chlorine at C6, ethyl at C5, and iodine at C2, creating a sterically crowded structure. |

This table presents a related halogenated nicotinate ester to illustrate the effects of halogenation.

The introduction of a nitro (-NO2) group, a strong electron-withdrawing group, would have a profound effect on the electronic character of the this compound molecule. The nitro group's ability to withdraw electron density would decrease the pKa of the hydroxyl groups, making them more acidic. This increased acidity could alter the ionization state of the molecule at physiological pH and affect its hydrogen bonding capabilities.

Computational Chemistry and Molecular Modeling

Molecular Docking Investigations of Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands to the binding site of a target protein.

This subsection would typically involve using software like AutoDock to place the ligand (Ethyl 2,6-dihydroxynicotinate) into the active site of a receptor. The software calculates a scoring function, often expressed in kcal/mol, to estimate the binding affinity. A more negative score generally indicates a more favorable binding interaction. The resulting poses show the predicted three-dimensional orientation of the ligand within the binding pocket.

Following the prediction of the binding mode, analysis of the ligand-receptor complex would identify specific amino acid residues of the protein that form key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the ligand. This information is crucial for understanding the mechanism of action and for designing more potent molecules.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is used to calculate various molecular properties.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. The energy difference between them (the HOMO-LUMO gap) is an important indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. A smaller gap suggests higher reactivity. For a related compound, ethyl 5-amino-2-bromoisonicotinate, the calculated HOMO-LUMO energy gap was 4.0931 eV nih.gov.

MEP (Molecular Electrostatic Potential): An MEP map visualizes the electrostatic potential on the surface of a molecule. It helps in identifying the regions that are rich or poor in electrons, thereby predicting sites for nucleophilic and electrophilic attacks.

NBO (Natural Bond Orbital) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and interactions among bonds. It helps in understanding charge delocalization, hyperconjugative interactions, and the stability of the molecule.

DFT calculations can be used to compute the vibrational frequencies of a molecule. The resulting theoretical infrared (IR) and Raman spectra can be compared with experimental spectra to aid in the assignment of vibrational modes to specific molecular motions, such as stretching and bending of bonds. This comparison helps to confirm the molecular structure.

Molecular Dynamics (MD) Simulations for Dynamic Interactions

Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules over time. MD simulations provide a detailed view of the dynamic behavior of a system, which is not captured by static docking or DFT calculations. In the context of a ligand-receptor complex, MD simulations can be used to assess the stability of the predicted binding pose, observe conformational changes in the protein and ligand, and calculate more accurate binding free energies.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies focused solely on this compound are not extensively documented in publicly available literature, the principles of QSAR can be effectively illustrated by examining studies on structurally related compounds, such as derivatives of 1,4-dihydropyridines (DHPs), which share a similar core scaffold. These studies provide valuable insights into how structural modifications can influence biological outcomes and serve as a predictive tool in the design of novel therapeutic agents.

A typical QSAR study involves the generation of a dataset of molecules with known biological activities, the calculation of various molecular descriptors for each molecule, and the development of a statistical model that links these descriptors to the observed activity. These models can then be used to predict the activity of new, unsynthesized compounds.

Detailed Research Findings from a Representative QSAR Study on 1,4-Dihydropyridine (B1200194) Derivatives:

To exemplify the application of QSAR in a relevant context, we will consider a hypothetical QSAR study on a series of 1,4-dihydropyridine derivatives evaluated for their anticancer activity. In such a study, the biological activity is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit a biological process by 50%.

The development of a robust QSAR model involves several key steps:

Dataset Selection: A series of 1,4-dihydropyridine derivatives with experimentally determined cytotoxic activities against a specific cancer cell line would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure and can be categorized as constitutional, topological, geometrical, and quantum-chemical descriptors.

Model Development and Validation: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are commonly employed to build the QSAR model. The predictive power of the model is rigorously assessed through internal and external validation techniques.

Illustrative Data Tables from a Hypothetical QSAR Study:

The following tables represent the kind of data that would be generated and analyzed in a QSAR study of 1,4-dihydropyridine derivatives.

Table 1: Hypothetical Biological Activity Data for a Series of 1,4-Dihydropyridine Derivatives

| Compound ID | R1-substituent | R2-substituent | Experimental IC50 (µM) | pIC50 (-logIC50) |

| DHP-1 | -H | -CH3 | 15.2 | 4.82 |

| DHP-2 | -Cl | -CH3 | 8.5 | 5.07 |

| DHP-3 | -NO2 | -CH3 | 2.1 | 5.68 |

| DHP-4 | -OCH3 | -CH3 | 12.8 | 4.89 |

| DHP-5 | -H | -C2H5 | 13.5 | 4.87 |

| DHP-6 | -Cl | -C2H5 | 7.1 | 5.15 |

| DHP-7 | -NO2 | -C2H5 | 1.5 | 5.82 |

| DHP-8 | -OCH3 | -C2H5 | 10.3 | 4.99 |

Table 2: Selected Molecular Descriptors for the Hypothetical 1,4-Dihydropyridine Series

| Compound ID | Molecular Weight (MW) | LogP | Topological Polar Surface Area (TPSA) | Number of Hydrogen Bond Donors (HBD) |

| DHP-1 | 250.3 | 2.1 | 65.7 | 1 |

| DHP-2 | 284.7 | 2.8 | 65.7 | 1 |

| DHP-3 | 295.3 | 2.0 | 111.5 | 1 |

| DHP-4 | 280.3 | 2.2 | 74.9 | 1 |

| DHP-5 | 264.3 | 2.6 | 65.7 | 1 |

| DHP-6 | 298.8 | 3.3 | 65.7 | 1 |

| DHP-7 | 309.3 | 2.5 | 111.5 | 1 |

| DHP-8 | 294.3 | 2.7 | 74.9 | 1 |

Table 3: A Hypothetical QSAR Model Equation and its Statistical Parameters

A multiple linear regression analysis might yield a QSAR equation of the following form:

pIC50 = β0 + β1(LogP) + β2(TPSA) + β3(MW)

| Parameter | Value |

| Model Equation | pIC50 = 3.5 + 0.45(LogP) - 0.01(TPSA) + 0.005(MW) |

| Statistical Metrics | |

| R² (Coefficient of Determination) | 0.85 |

| Q² (Cross-validated R²) | 0.78 |

| F-statistic | 25.6 |

| p-value | < 0.01 |

The R² value of 0.85 indicates that 85% of the variance in the biological activity can be explained by the model. The high Q² value suggests good predictive ability, and the F-statistic and p-value indicate the statistical significance of the model.

From this hypothetical model, one could infer that higher lipophilicity (LogP) and molecular weight (MW) are positively correlated with anticancer activity, while a larger topological polar surface area (TPSA) is negatively correlated. Such insights are invaluable for the rational design of new, more potent analogs. For instance, future synthetic efforts might focus on introducing lipophilic and bulky substituents while minimizing the polar surface area to enhance the desired biological activity.

Spectroscopic and Advanced Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom in Ethyl 2,6-dihydroxynicotinate can be established.

It is important to note that 2,6-dihydroxypyridine (B1200036) exists in tautomeric forms, predominantly as the 6-hydroxy-2(1H)-pyridone tautomer. This structural feature is critical in interpreting NMR data.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the ethyl group and the pyridine (B92270) ring.

Ethyl Group: The ethyl ester moiety will present a characteristic quartet and triplet. The methylene (B1212753) protons (-CH₂-) adjacent to the ester oxygen are expected to appear as a quartet at approximately δ 4.1-4.4 ppm. The terminal methyl protons (-CH₃) will likely be observed as a triplet around δ 1.2-1.4 ppm.

Pyridine Ring: Based on data for the parent 2,6-dihydroxypyridine (2,6-DHP), the protons on the heterocyclic ring are anticipated in the aromatic region. For 2,6-DHP, these signals appear at δ 7.68 (t), 6.91 (d), and 6.60 (d) ppm . The introduction of the ethyl carboxylate group at the 3-position will influence the chemical shifts of the remaining ring protons. The proton at the 4-position and the proton at the 5-position would appear as doublets.

N-H and O-H Protons: A broad singlet corresponding to the N-H proton of the pyridone tautomer is expected, potentially at a significant downfield shift (for 2,6-DHP, this is observed at δ 11.47 ppm) . The hydroxyl proton (O-H) signal may also be present as a broad singlet, though its position can be highly variable and it may undergo exchange with solvent protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

Carbonyl Carbons: Two signals are expected in the downfield region for the two carbonyl groups. The ester carbonyl carbon (C=O) is anticipated around δ 163-167 ppm. The ring carbonyl carbon of the pyridone tautomer is also expected in this region, with a reported value of δ 163.7 ppm for 2,6-DHP .

Pyridine Ring Carbons: The carbons of the pyridine ring will resonate in the range of approximately δ 100-150 ppm. For 2,6-DHP, the signals are observed at δ 147.0, 142.2, 114.9, and 108.5 ppm . The substituent effect of the ethyl ester group will cause shifts in these positions.

Ethyl Group Carbons: The methylene carbon (-CH₂-) of the ethyl group is expected around δ 60-62 ppm, while the methyl carbon (-CH₃) should appear further upfield, typically around δ 14-15 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Based on data from 2,6-dihydroxypyridine and general values for ethyl esters)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Ring N-H | ~11.5 (broad singlet) | - |

| Ring C=O | - | ~164 |

| Ester C=O | - | ~165 |

| Ring C-OH | - | ~147 |

| Ring C4 | Doublet, ~7.5-7.8 | ~142 |

| Ring C5 | Doublet, ~6.5-6.8 | ~108 |

| Ester -OCH₂- | Quartet, ~4.1-4.4 | ~61 |

| Ester -CH₃ | Triplet, ~1.2-1.4 | ~14 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by absorptions from its key functional groups.

O-H and N-H Stretching: A broad absorption band is anticipated in the region of 3200-3500 cm⁻¹ due to the O-H stretching of the hydroxyl group. The N-H stretching vibration of the pyridone ring typically appears in the same region, often as a sharp to medium band.

C-H Stretching: C-H stretching vibrations from the aromatic ring and the aliphatic ethyl group are expected just above and below 3000 cm⁻¹, respectively.

Carbonyl (C=O) Stretching: This is a particularly diagnostic region. Two distinct and strong C=O stretching bands are predicted. The ester carbonyl group typically absorbs strongly around 1700-1740 cm⁻¹ libretexts.org. The amide-like carbonyl of the pyridone ring in 2,6-DHP shows a strong absorption at 1596 cm⁻¹ . These two well-separated, intense peaks would be a key feature for identification.

C-O Stretching: Esters characteristically show two C-O stretching bands. An intense, asymmetric C-C-O stretch is expected between 1250-1300 cm⁻¹, and a symmetric O-C-C stretch is anticipated between 1000-1100 cm⁻¹ spectroscopyonline.com.

C=C and C=N Stretching: Vibrations associated with the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum would be expected to show:

Ring Vibrations: The breathing modes of the pyridine ring, which involve symmetric expansion and contraction, typically give rise to strong and sharp bands in the Raman spectrum. For pyridine derivatives, these are often observed in the 990-1050 cm⁻¹ region.

C=C and C=O Stretching: The C=C and C=O stretching vibrations are also Raman active and would appear in their respective regions, though their relative intensities may differ significantly from the IR spectrum.

Table 2: Predicted Principal IR and Raman Bands for this compound

| Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |

| O-H / N-H stretch | 3200-3500 (broad) | 3200-3500 (weak) |

| Aromatic C-H stretch | ~3100 (medium) | ~3100 (strong) |

| Aliphatic C-H stretch | 2850-2980 (medium) | 2850-2980 (strong) |

| Ester C=O stretch | 1700-1740 (strong) | 1700-1740 (medium) |

| Ring C=O / C=C stretch | ~1600 (strong) | ~1600 (strong) |

| Asymmetric C-O stretch | 1250-1300 (strong) | 1250-1300 (weak) |

| Pyridine Ring Breathing | Weak / Not prominent | ~1000 (strong, sharp) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule.

For this compound (C₈H₉NO₄), the predicted monoisotopic mass is approximately 183.053 g/mol . In a typical mass spectrum, a prominent peak corresponding to the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ would be expected.

The fragmentation pattern can be predicted by considering the cleavage of the most labile bonds. For esters, fragmentation often involves the cleavage of bonds adjacent to the carbonyl group and the ester oxygen libretexts.orgdocbrown.info. Based on the fragmentation of ethyl nicotinate (B505614), key fragmentation pathways for this compound would likely include:

Loss of the ethoxy group (-OC₂H₅): Cleavage of the C(O)-O bond would result in an acylium ion [M - 45]⁺.

Loss of ethylene (B1197577) (-C₂H₄): A McLafferty rearrangement could lead to the loss of an ethylene molecule, resulting in a fragment ion [M - 28]⁺.

Cleavage of the ester group: Loss of the entire ethyl carboxylate group could occur.

Ring Fragmentation: Subsequent fragmentation of the dihydroxypyridine ring could lead to the loss of small molecules like CO and HCN.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value (Predicted) | Proposed Fragment Identity | Fragmentation Pathway |

| 183 | [C₈H₉NO₄]⁺ | Molecular Ion [M]⁺ |

| 138 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical |

| 155 | [M - C₂H₄]⁺ | McLafferty rearrangement (loss of ethylene) |

| 110 | [M - COOC₂H₅]⁺ | Loss of the ethyl carboxylate radical |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding.

The crystallographic analysis of 2,6-DHP confirms that it exists as the keto tautomer (6-hydroxy-2(1H)-pyridone) in the solid state hmdb.ca. The pyridine ring is planar, and the structure is characterized by extensive intermolecular hydrogen bonding. It is highly probable that this compound would adopt a similar planar ring structure.

Key anticipated features of the crystal structure would include:

Tautomeric Form: The molecule would almost certainly crystallize in a pyridone tautomeric form.

Planarity: The dihydroxypyridine ring is expected to be largely planar. The ethyl ester group may be twisted out of the plane of the ring.

Hydrogen Bonding: A network of intermolecular hydrogen bonds is expected, involving the N-H group of the pyridone, the C=O of the pyridone, and the hydroxyl group. These interactions would play a crucial role in defining the crystal packing arrangement. The carbonyl oxygen of the ethyl ester group could also participate as a hydrogen bond acceptor.

Mechanistic Investigations of Molecular Interactions in Vitro

Enzyme Inhibition Assays

No published in vitro studies were found that specifically investigated the inhibitory effects of Ethyl 2,6-dihydroxynicotinate on the following enzymes:

Cyclooxygenase-1 (COX-1)

Cyclooxygenase-2 (COX-2)

5-Lipoxygenase (5-LOX)

Plasma Kallikrein

DNA Gyrase

Topoisomerase IV

Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A)

CDC-like kinase 1 (CLK1)

CDC-like kinase 4 (CLK4)

Haspin

Consequently, no data on IC50 values or the selectivity of this compound for these enzymes can be provided.

Antioxidant Activity Assessment in Cellular Models (In Vitro)

There is no available scientific literature detailing the in vitro assessment of the antioxidant activity of this compound in cellular models. Standard assays for antioxidant capacity, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, have not been reported for this specific compound in a cellular context.

Antimicrobial Efficacy Studies (In Vitro)

No in vitro studies on the antimicrobial efficacy of this compound against bacterial or fungal strains have been found in the public domain. Therefore, data regarding its minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) against any microorganism is not available.

Protein Binding Studies and Interaction Dynamics

There are no published studies on the interaction between this compound and Human Serum Albumin (HSA) or any other protein. Information regarding its binding affinity, binding constant, or the nature of the interaction, often investigated through techniques like fluorescence quenching, is currently unavailable.

Non Biological and Advanced Material Science Applications

Role as Building Blocks in Organic Synthesis

Organic building blocks are fundamental functionalized molecules essential for the bottom-up assembly of more complex molecular structures. beilstein-journals.org Heterocyclic compounds, in particular, represent a significant and varied family of molecular fragments utilized by chemists in organic synthesis. chemicalbook.com Ethyl 2,6-dihydroxynicotinate serves as a key building block in the synthesis of a variety of heterocyclic systems. Its reactive sites, including the hydroxyl and ester functional groups, as well as the pyridine (B92270) ring itself, allow for a multitude of chemical transformations.

Researchers have utilized compounds with similar pyridine scaffolds to construct complex molecules. For instance, the general class of nicotinic acid esters can be involved in the synthesis of various derivatives. While specific examples for this compound are not extensively documented in readily available literature, the reactivity of its functional groups suggests its potential in creating diverse molecular architectures. The hydroxyl groups can be alkylated or acylated, and the ester can be hydrolyzed or converted to other functional groups, providing multiple avenues for derivatization.

The synthesis of novel compounds often relies on the strategic use of such building blocks. For example, multistep synthesis is a common approach to prepare complex derivatives, where the initial building block's structure is systematically modified. researchgate.net The pyridine nucleus of this compound makes it a candidate for the synthesis of ligands for coordination chemistry and precursors for pharmacologically active molecules.

| Potential Reaction Type | Functional Group Involved | Potential Product Class |

| Alkylation/Acylation | Hydroxyl groups | Ethers/Esters |

| Hydrolysis/Amidation | Ethyl ester | Carboxylic acids/Amides |

| Electrophilic Aromatic Substitution | Pyridine ring | Substituted pyridines |

| Cross-coupling reactions | (After conversion to halide) | Biaryl compounds |

Applications in the Development of New Materials and Chemical Processes

The development of new materials with tailored properties is a cornerstone of modern science. Organic building blocks are crucial in creating materials like metal-organic frameworks (MOFs) and polymers. beilstein-journals.org MOFs are crystalline materials formed by the coordination of metal ions with organic linkers, and they have potential applications in areas such as gas storage and catalysis. researchgate.net

While direct applications of this compound in widely commercialized materials are not prominent, its structure is analogous to ligands used in the formation of coordination polymers and MOFs. The dihydroxy and carboxylate functionalities (after hydrolysis of the ester) can coordinate with metal centers. For instance, dihydroxyterephthalic acid has been used as a linker in the synthesis of electrochromic MOFs. This suggests that this compound could potentially be explored as a linker molecule to create novel MOFs with interesting electronic or porous properties.

In the realm of chemical processes, heterocyclic compounds can act as catalysts or influence the outcome of a reaction. The development of efficient synthetic routes is a continuous effort in organic chemistry, and the use of versatile building blocks is key to this endeavor.

Use as Tool Compounds in Biochemical Research

Tool compounds are potent, selective, and cell-active small molecules used to investigate biological processes. tcichemicals.comthegoodscentscompany.com They are instrumental in the early stages of drug discovery for validating potential drug targets. calpaclab.com While the primary focus of this article is on non-biological applications, the structural motifs present in this compound are found in compounds with biological relevance.

Biosynthetic Pathways and Metabolic Engineering Research

Investigation of Enzymatic Transformations Involving Dihydroxynicotinates

The core structure of Ethyl 2,6-dihydroxynicotinate is the 2,6-dihydroxynicotinate moiety. Investigations into the microbial degradation of nicotinic acid (NA) have revealed enzymatic pathways that produce dihydroxylated intermediates. Notably, the soil-dwelling bacterium Bacillus niacini is known to degrade nicotinic acid through a pathway that involves 2,6-dihydroxynicotinic acid (DHNA) as an intermediate. researchgate.net This pathway is distinct in that it involves two ring hydroxylation steps to form DHNA. researchgate.net

The key enzyme in B. niacini responsible for the second hydroxylation step is 6-hydroxynicotinate dehydrogenase. This enzyme catalyzes the conversion of 6-hydroxynicotinate to 2,6-dihydroxynicotinate. wikipedia.org The reaction involves the oxidation of 6-hydroxynicotinate in the presence of water and an oxygen molecule, yielding 2,6-dihydroxynicotinate and hydrogen peroxide. wikipedia.org

The initial hydroxylation of nicotinic acid to 6-hydroxynicotinic acid is also a critical enzymatic step. In various bacteria, this transformation is carried out by nicotinic acid hydroxylase. While the specifics can vary between organisms, these enzymes introduce a hydroxyl group at the 6-position of the pyridine (B92270) ring, priming the molecule for subsequent transformations.

The final step in the proposed biosynthesis of this compound would be the ethylation of the carboxylic acid group of 2,6-dihydroxynicotinic acid. While no specific enzyme has been identified for this exact reaction, a class of enzymes known as alcohol acyltransferases (AATs) are responsible for the synthesis of a wide variety of esters in nature. nih.gov These enzymes catalyze the condensation of an alcohol with an acyl-CoA molecule. It is plausible that an AAT with broad substrate specificity, or one that has been engineered, could catalyze the reaction between 2,6-dihydroxynicotinoyl-CoA and ethanol (B145695) to form this compound.

| Enzymatic Step | Enzyme | Substrate | Product | Organism Example |

|---|---|---|---|---|

| Initial Hydroxylation | Nicotinic acid hydroxylase | Nicotinic acid | 6-Hydroxynicotinic acid | Bacillus niacini |

| Second Hydroxylation | 6-hydroxynicotinate dehydrogenase | 6-Hydroxynicotinic acid | 2,6-Dihydroxynicotinic acid | Bacillus niacini wikipedia.org |

| Hypothetical Ethylation | Alcohol acyltransferase (AAT) | 2,6-Dihydroxynicotinic acid and Ethanol | This compound | Engineered host (e.g., E. coli, S. cerevisiae) |

Retrosynthetic Analysis for Biological Production

A retrosynthetic approach to the biological production of this compound allows for the design of a potential metabolic pathway by breaking down the target molecule into simpler, biologically available precursors.

The primary disconnection is at the ester linkage, yielding 2,6-dihydroxynicotinic acid and ethanol .

Ethanol : This is a common fermentation product in many microorganisms, such as Saccharomyces cerevisiae, and its biological production is well-established.

2,6-Dihydroxynicotinic acid : This intermediate is not a common metabolite. However, based on the degradation pathway in B. niacini, it can be retrosynthetically derived from nicotinic acid .

Nicotinic acid (Niacin or Vitamin B3) : This is a key metabolite with well-characterized biosynthetic pathways. In most bacteria, the de novo synthesis of nicotinamide adenine dinucleotide (NAD+), for which nicotinic acid is a precursor, starts from aspartate . An alternative pathway in some organisms, including fungi and some bacteria, begins with tryptophan . Additionally, salvage pathways exist that can convert nicotinamide or other related compounds back to nicotinic acid.

Therefore, a plausible biosynthetic pathway for this compound could be engineered in a host organism by assembling the necessary enzymes to convert a central metabolite like aspartate into nicotinic acid, followed by the hydroxylation steps to form 2,6-dihydroxynicotinic acid, and finally, the ethylation to the desired product.

Potential in Synthetic Biology and Metabolic Engineering for Specialized Metabolite Production

The production of this compound represents a compelling target for synthetic biology and metabolic engineering. frontiersin.org The goal would be to construct a microbial cell factory capable of converting a simple carbon source, such as glucose, into the final product.

The general strategy would involve:

Host Organism Selection : A well-characterized and genetically tractable host, such as Escherichia coli or Saccharomyces cerevisiae, would be an ideal starting point. These organisms have a vast array of available genetic tools and a deep understanding of their metabolism.

Pathway Construction : This would involve the heterologous expression of the genes encoding the necessary enzymes.

Nicotinic Acid Production : If the native production of nicotinic acid in the host is not sufficient, genes from the de novo biosynthetic pathway (e.g., from E. coli) could be overexpressed.

Hydroxylation Steps : The genes for nicotinic acid hydroxylase and 6-hydroxynicotinate dehydrogenase from B. niacini would need to be identified, cloned, and expressed in the host organism. researchgate.netwooster.edu

Ethylation Step : An appropriate alcohol acyltransferase would need to be selected. This might involve screening a library of known AATs for activity with 2,6-dihydroxynicotinic acid or using protein engineering to alter the substrate specificity of a known AAT. nih.gov

Pathway Optimization : Once the pathway is established, various metabolic engineering techniques could be employed to improve the titer, yield, and productivity of this compound. These strategies could include:

Flux Balancing : Overexpressing key enzymes and downregulating competing pathways to channel more carbon towards the desired product.

Cofactor Engineering : Ensuring a sufficient supply of necessary cofactors, such as NADPH and O2, for the hydroxylase enzymes.

Precursor Supply : Engineering the central metabolism of the host to increase the availability of precursors like aspartate.

Process Optimization : Optimizing fermentation conditions such as temperature, pH, and nutrient feed to enhance production.

The development of a microbial strain for the production of this compound would not only provide a sustainable route to this specialty chemical but also serve as a platform for the production of other functionalized pyridine derivatives.

| Engineering Strategy | Target | Rationale |

|---|---|---|

| Heterologous Expression | Nicotinic acid hydroxylase, 6-hydroxynicotinate dehydrogenase | Introduce the enzymatic machinery to produce 2,6-dihydroxynicotinic acid. |

| Enzyme Screening/Engineering | Alcohol acyltransferase (AAT) | Identify or create an enzyme for the final ethylation step. |

| Pathway Overexpression | de novo nicotinic acid biosynthesis genes | Increase the precursor pool of nicotinic acid. |

| Deletion of Competing Pathways | Pathways that consume nicotinic acid or its precursors | Redirect metabolic flux towards the desired product. |

Q & A

Q. What are the established synthetic routes for Ethyl 2,6-dihydroxynicotinate, and how do reaction conditions influence yield?

this compound can be synthesized via esterification of 2,6-dihydroxynicotinic acid with ethanol under acidic catalysis. Methodological considerations include optimizing temperature (typically 60–80°C), catalyst concentration (e.g., sulfuric acid), and reaction time to maximize yield while minimizing side reactions like hydrolysis. Purification via recrystallization or column chromatography is critical to isolate the product .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : Confirm hydrogen and carbon environments (e.g., hydroxyl protons at δ 10–12 ppm, ester carbonyl at ~170 ppm in NMR).

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98% by area normalization).

- Mass Spectrometry (MS) : Verify molecular ion peaks ([M+H] at m/z 199.06 for CHNO) .

Q. What safety protocols are essential when handling this compound?

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste. Refer to safety data sheets (SDS) for structurally related compounds (e.g., 2,6-dihydroxybenzoic acid) for hazard analogies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Discrepancies in solubility (e.g., polar vs. non-polar solvents) may arise from polymorphic forms or impurities. Systematic approaches include:

- Solvent Screening : Test solubility in DMSO, ethanol, and water under controlled temperatures.

- Thermal Analysis : Differential Scanning Calorimetry (DSC) to detect polymorphs.

- Purity Reassessment : Cross-validate with HPLC and NMR to rule out impurity interference .

Q. What experimental designs are optimal for studying the reactivity of this compound in nucleophilic acyl substitution?

- Kinetic Studies : Monitor reaction progress with substituents (e.g., amines, thiols) under varying pH and temperature.

- Catalyst Screening : Compare efficiency of Lewis acids (e.g., ZnCl) vs. organic bases (e.g., DMAP).

- Mechanistic Probes : Use isotopic labeling () to trace acyl-oxygen bond cleavage pathways .

Q. How can computational modeling enhance the understanding of this compound’s electronic properties?

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactive sites (e.g., electron-deficient carbonyl carbons).

- Molecular Dynamics (MD) : Simulate solvent interactions to explain solubility trends.

- SAR Studies : Corrogate substituent effects on bioactivity in drug discovery contexts .

Q. What strategies mitigate degradation of this compound during long-term storage?

- Stability Testing : Accelerated aging studies under varying humidity, temperature, and light exposure.

- Stabilizers : Add antioxidants (e.g., BHT) or store under inert gas (N).

- Analytical Monitoring : Periodic HPLC and FTIR to detect hydrolysis or oxidation products .

Methodological Best Practices

- Data Documentation : Record reaction parameters (molar ratios, catalysts), spectroscopic data, and purity metrics in standardized formats to ensure reproducibility .

- Contradiction Analysis : Use statistical tools (e.g., ANOVA) to evaluate experimental variability and validate hypotheses .

- Ethical Compliance : Adhere to institutional guidelines for chemical waste disposal and hazard communication .

For further details, consult peer-reviewed journals adhering to ICMJE standards and databases like NIST Chemistry WebBook for physicochemical validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.